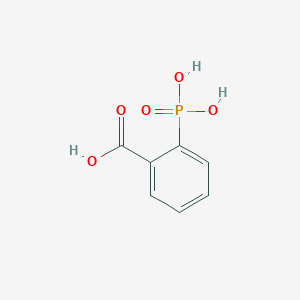

2-Phosphonobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-phosphonobenzoic acid, such as 2-phosphono analogs and derivatives, often involves multistep chemical processes. For example, the phosphonium acidic ionic liquid has been utilized as an efficient and recyclable homogeneous catalyst for the synthesis of various aromatic compounds, highlighting the potential for creating substances with related phosphonate functionalities under mild conditions and broad substrate scopes (Nguyen et al., 2018). Furthermore, the meta-phosphonobenzoic acid has been demonstrated to act as a rigid heterobifunctional precursor for designing hybrid materials, showcasing the synthesis and application of phosphonobenzoic acid derivatives in material science (Rueff et al., 2008).

Molecular Structure Analysis

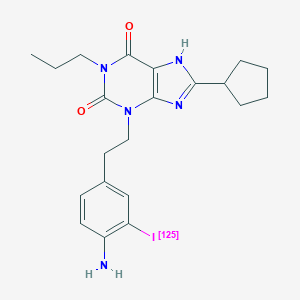

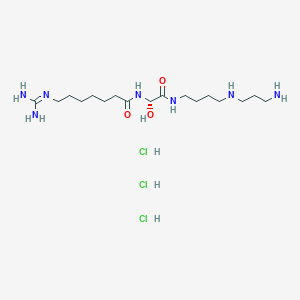

The molecular structure of 2-phosphonobenzoic acid and its derivatives is characterized by the presence of phosphonic acid and carboxylic acid groups. These functional groups enable the formation of hybrid materials through association with metallic precursors. The structural characterization of these compounds is typically achieved using various spectroscopic techniques such as NMR, FT-IR, and sometimes X-ray crystallography, which provide insights into their molecular geometries and electronic structures.

Chemical Reactions and Properties

2-Phosphonobenzoic acid derivatives participate in a variety of chemical reactions, leveraging their dual functional groups. These reactions include hydrothermal reactions to produce isostructural layered materials and reactions with metal ions to form complex hybrid materials. The chemical properties of these compounds are significantly influenced by their ability to engage in coordination chemistry, making them suitable for the synthesis of materials with desirable physical and chemical properties.

Physical Properties Analysis

The physical properties of 2-phosphonobenzoic acid derivatives, such as thermal stability and solubility, are crucial for their applications in material science and synthesis. These properties are often assessed using techniques like thermogravimetric analysis (TGA) and solubility tests in various solvents. The thermal stability of these compounds, in particular, is important for their potential use in high-temperature applications.

Chemical Properties Analysis

The chemical properties of 2-phosphonobenzoic acid and its derivatives, including acidity and reactivity towards metal ions, are central to their utility in creating complex materials. The presence of both phosphonic and carboxylic acid groups allows for versatile chemical interactions, making these compounds excellent ligands for metal ions. This facilitates the formation of complex structures with metals, which can be tailored for specific applications in catalysis, material science, and beyond.

Wissenschaftliche Forschungsanwendungen

Hybrid Materials Synthesis :

- 2-Phosphonobenzoic acid is used as a rigid heterobifunctional precursor for designing hybrid materials. Its two functional groups (phosphonic acid and carboxylic acid) associate with metallic precursors to form various isostructural materials. For instance, when combined with MnCl2·4H2O or Co(NO3)2·6H2O, it forms layered materials with free carboxylic acid groups in the interlayer space. These materials have applications in various fields including catalysis and material science (Rueff et al., 2008).

Surface/Interface Properties Control :

- Phosphonic acids are increasingly used for controlling surface and interface properties in hybrid or composite materials, electronic devices, and the synthesis of nanomaterials. They play a crucial role in the development of organic electronic devices, photovoltaic cells, biomaterials, biosensors, supported catalysts, and nanostructured composite materials (Guerrero et al., 2013).

Synthesis of Organic-Inorganic Materials :

- 2-Phosphonobenzoic acid, particularly the 3- or 4-phosphonobenzoic acid, has been used to synthesize new hybrid organic-inorganic materials. The organic building units with distinct functional groups (phosphonic acid and carboxylic acid) generate chemical bonds with a metallic precursor, leading to materials with layered structures that have applications in various scientific and industrial processes (Rueff et al., 2009).

Environmental Chemistry and Phosphonates Interaction :

- Phosphonates, including 2-Phosphonobenzoic acid, are used in many technical and industrial applications such as chelating agents and scale inhibitors. Their environmental behavior is quite unique due to strong interactions with surfaces, which results in significant removal in technical and natural systems. Understanding the environmental chemistry of phosphonates is crucial for assessing their impact and behavior in natural ecosystems (Nowack, 2003).

Agricultural and Plant Growth Applications :

- Ethephon, a derivative of phosphonic acid, has been used to promote development in certain crops, and in controlling plant growth and fruit ripening. Its effects on various plants, including sweet cherry and barley, have been studied extensively to optimize agricultural yields and quality (Smith & Whiting, 2010; Ma & Smith, 1992).

Medicinal Chemistry and Drug Development :

- Phosphonates are important in medicinal chemistry for their bioactive properties as drugs or pro-drugs, enzyme inhibitors, and in medical imaging and diagnostics. They have been used in antiviral drugs, anticancer activity, and as bone-targeting drugs. Recent advances in phosphonates and phosphonate prodrugs have shown great potential for treating various diseases and conditions (Turhanen et al., 2021; Krečmerová et al., 2022).

Luminescence and Thermal Stability Studies :

- 4-Phosphonobenzoic acid, a related compound, has been synthesized into a rare-earth hybrid material showing remarkable thermal stability and luminescence properties. These characteristics make it a potential candidate for applications in fields such as optics and materials science (Rueff et al., 2009).

Safety and Hazards

Zukünftige Richtungen

One research paper suggests that 3-Phosphonobenzoic acid, a related compound, has been used to build zeolite-like metal–organic frameworks (ZMOFs), indicating potential future directions in material science . Another paper suggests that 2-Phosphonobenzoic acid could be a potential anti-viral candidate .

Wirkmechanismus

Target of Action

The primary target of 2-Phosphonobenzoic acid is the Polymerase enzyme . This enzyme plays a crucial role in the replication of DNA and RNA in cells, making it a key target for antiviral and anticancer drugs .

Mode of Action

2-Phosphonobenzoic acid interacts with its target by binding to the Polymerase enzyme, leading to complete inhibition of DNA/RNA viruses . This interaction disrupts the normal function of the enzyme, preventing the replication of the virus or cancer cells .

Biochemical Pathways

It is known that the compound interferes with the normal function of the polymerase enzyme, which plays a central role in the replication of dna and rna . This disruption can affect multiple downstream processes, including cell division and protein synthesis .

Pharmacokinetics

It is known that the compound was designed using quantum electrodynamics, which suggests that it may have been optimized for efficient absorption, distribution, metabolism, and excretion

Result of Action

The primary result of 2-Phosphonobenzoic acid’s action is the inhibition of DNA/RNA viruses . By binding to and inhibiting the Polymerase enzyme, the compound prevents the replication of these viruses, potentially stopping the progression of viral infections or cancer .

Eigenschaften

IUPAC Name |

2-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULYJXGTXMNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633885 | |

| Record name | 2-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phosphonobenzoic acid | |

CAS RN |

116277-67-9 | |

| Record name | 2-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)